![molecular formula C15H18ClN5O3S B5552138 1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

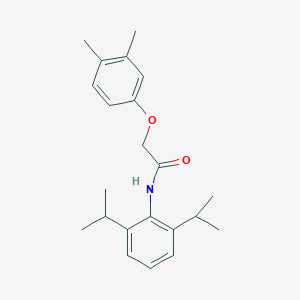

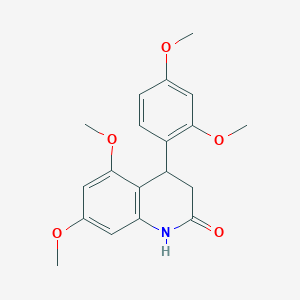

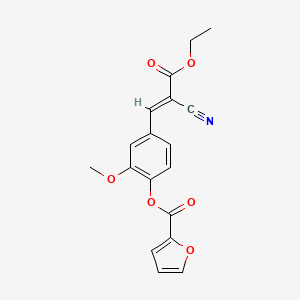

1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine is a useful research compound. Its molecular formula is C15H18ClN5O3S and its molecular weight is 383.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 383.0818883 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism

A study by Borrmann et al. (2009) explored the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are closely related to the compound . These compounds were characterized as potent adenosine A2B receptor antagonists. They exhibited subnanomolar affinity and high selectivity, making them significant for pharmacological research (Borrmann et al., 2009).

Anticancer and Antituberculosis Properties

Mallikarjuna et al. (2014) synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which showed significant anticancer and antituberculosis activities. These compounds, through their structural similarity, highlight the potential therapeutic applications of related piperazine compounds in treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Melanocortin Receptor Binding

Research by Mutulis et al. (2004) involved synthesizing and structurally characterizing piperazine analogues as ligands for the melanocortin 4 receptor (MC4R). These compounds, including derivatives with a 4-chlorophenyl group, showed activity at melanocortin receptors, specifically selectivity for MC4R with submicromolar affinities (Mutulis et al., 2004).

Antifungal Properties

The study by Volkova et al. (2020) investigated a novel potential antifungal compound of the 1,2,4-triazole class. The compound demonstrated significant antifungal activity, indicating its potential as a therapeutic agent in treating fungal infections (Volkova et al., 2020).

Antitumor Activity

Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative effects on breast cancer cells. This emphasizes the potential role of piperazine derivatives in developing new anticancer drugs (Yurttaş et al., 2014).

Antibacterial Activities

Vinaya et al. (2009) developed 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives with significant antibacterial activities. Their research suggests that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, relevant to the structure of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine (Vinaya et al., 2009).

Wirkmechanismus

Target of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may interact with their targets to inhibit cell proliferation.

Biochemical Pathways

Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it’s plausible that this compound may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O3S/c16-13-1-3-14(4-2-13)25(23,24)21-9-7-19(8-10-21)15(22)5-6-20-12-17-11-18-20/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGIQRWCDSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)